molecular formula C45H69N13O10 B568467 H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 CAS No. 121185-80-6

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2

Cat. No.: B568467
CAS No.: 121185-80-6
M. Wt: 952.128
InChI Key: YLTFQOICKYWHBA-LBBUGJAGSA-N
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Description

Primary Sequence Analysis and RF-Amide Motif Identification

The primary amino acid sequence of H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH₂ consists of eight distinct residues arranged in a specific linear order that determines its biochemical properties and structural characteristics. The peptide initiates with tyrosine at the N-terminus, followed by glutamine, two consecutive leucine residues, two glycine residues, arginine, and concludes with phenylalanine bearing an amide modification at the C-terminus. This sequence arrangement places the compound within the broader classification of arginine-phenylalanine amide-type neuropeptides, which represent an evolutionarily conserved family of signaling molecules found across diverse biological systems.

The arginine-phenylalanine amide motif represents a critical structural element that has been identified in five major vertebrate neuropeptide families, including gonadotropin-inhibitory hormone, neuropeptide FF, pyroglutamylated arginine-phenylalanine amide peptide, prolactin-releasing peptide, and Kisspeptin. The evolutionary significance of this motif extends beyond vertebrates, with comprehensive genomic analyses indicating that the arginine-phenylalanine amide structure can be traced back to the common ancestor of bilaterians. The conservation of this C-terminal modification across diverse species suggests fundamental importance in neuropeptide function and receptor recognition.

Within the H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH₂ sequence, the dual leucine residues at positions three and four create a hydrophobic region that significantly influences the peptide's folding characteristics and membrane interaction properties. The consecutive glycine residues at positions five and six introduce structural flexibility, allowing conformational changes that may be essential for biological activity. The arginine residue at position seven contributes positive charge and potential for hydrogen bonding interactions, while the C-terminal phenylalanine amide provides aromatic characteristics and the defining arginine-phenylalanine amide motif.

Position Amino Acid Three-Letter Code Single-Letter Code Chemical Properties
1 Tyrosine Tyr Y Aromatic, polar
2 Glutamine Gln Q Polar, amide-containing
3 Leucine Leu L Hydrophobic, branched
4 Leucine Leu L Hydrophobic, branched
5 Glycine Gly G Small, flexible
6 Glycine Gly G Small, flexible
7 Arginine Arg R Basic, positively charged
8 Phenylalanine-amide Phe-NH₂ F-NH₂ Aromatic, amidated

The arginine-phenylalanine amide motif has demonstrated remarkable evolutionary persistence, with evidence indicating both conservation and convergent acquisition across different animal lineages. This evolutionary pattern suggests that the structural arrangement provides specific advantages for neuropeptide function, potentially related to receptor binding specificity, resistance to enzymatic degradation, or membrane permeability characteristics. The identification of similar motifs in protostomes and deuterostomes indicates that the arginine-phenylalanine amide structure represents a fundamental solution to biochemical challenges in neuropeptide signaling.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N13O10/c1-25(2)19-34(57-44(68)35(20-26(3)4)58-43(67)32(16-17-36(47)60)55-40(64)30(46)21-28-12-14-29(59)15-13-28)41(65)53-23-37(61)52-24-38(62)54-31(11-8-18-51-45(49)50)42(66)56-33(39(48)63)22-27-9-6-5-7-10-27/h5-7,9-10,12-15,25-26,30-35,59H,8,11,16-24,46H2,1-4H3,(H2,47,60)(H2,48,63)(H,52,61)(H,53,65)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H,58,67)(H4,49,50,51)/t30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTFQOICKYWHBA-LBBUGJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal residue (Phe-NH2) to a solid support. Wang or Rink amide resins are preferred for generating C-terminal amides, as demonstrated in protocols for analogous peptides. For YQLLGGRF-NH2, a 4-methoxy-4'-polystyryl benzhydryl bromide resin (loading: 0.78 mmol/g) is employed to ensure high coupling efficiency and stability during repetitive deprotection steps. The resin is pre-treated with trifluoroacetic acid (TFA) to remove initial protecting groups, followed by neutralization with N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF).

Side-Chain Protection Strategies

Critical protecting groups include:

  • Tyr : tert-Butyloxycarbonyl (Boc) for the N-terminus

  • Gln and Arg : Trityl (Trt) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), respectively, to prevent side reactions

  • Leu, Gly : No protection required for backbone amides

A representative protection scheme is outlined below:

ResidueProtecting GroupCoupling ReagentSolvent
Phe-NH2Rink amide resinHBTU/DIPEADMF
ArgPbfHATU/HOAtDCM
GlnTrtPyBOP/NMMNMP

Table 1: Protection groups and coupling conditions for YQLLGGRF-NH2 synthesis.

Stepwise Assembly via Fmoc Chemistry

The peptide chain is elongated from C- to N-terminus using Fmoc-protected amino acids. Each cycle involves:

  • Deprotection : 20% piperidine in dimethylformamide (DMF) to remove Fmoc groups.

  • Coupling : Activation with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIPEA in DMF, with a 4-fold excess of amino acid.

  • Capping : Acetic anhydride/pyridine to terminate unreacted chains, minimizing deletion sequences.

For challenging residues like Arg(Pbf), double coupling (30 min each) with 1-hydroxy-7-azabenzotriazole (HOAt) improves incorporation.

Fragment Condensation for Enhanced Purity

Segment Synthesis

To circumvent steric hindrance in the final stages, YQLLGGRF-NH2 is divided into two fragments:

  • Fragment 1 (YQLL) : H-Tyr(Trt)-Gln(Trt)-Leu-Leu-Gly-Gly-Arg(Pbf)-Phe-NH2

  • Fragment 2 (GGRF) : H-Gly-Gly-Arg(Pbf)-Phe-NH2

Fragment 1 is synthesized on chlorotrityl resin, enabling selective cleavage with 1% TFA in dichloromethane (DCM) while retaining side-chain protections.

Solution-Phase Condensation

Fragments are condensed in solution using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in N-methylpyrrolidone (NMP). The reaction proceeds at 0°C for 24 h, achieving >85% yield with minimal epimerization.

Cleavage and Global Deprotection

The completed peptide-resin is treated with a cleavage cocktail of TFA:water:triisopropylsilane (95:2.5:2.5) for 3 h at 25°C. This simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (Trt, Boc). Critical considerations include:

  • Arg(Pbf) Stability : Extended cleavage times (4–6 h) may degrade Arg residues; monitoring by LC-MS is advised.

  • TFA Removal : Lyophilized peptides contain residual TFA (10–45%), necessitating ion-exchange chromatography or reverse-phase HPLC for pharmaceutical-grade purity.

Purification and Characterization

HPLC Protocols

Preparative HPLC using a C18 column (5 µm, 250 × 20 mm) with gradients of 0.1% TFA in water/acetonitrile achieves >95% purity. Key parameters:

ParameterCondition
Flow Rate15 mL/min
Gradient20–50% acetonitrile/30 min
DetectionUV at 220 nm

Table 2: HPLC conditions for YQLLGGRF-NH2 purification.

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calc. 952.12 Da, obs. 952.3 ± 0.2 Da). Discrepancies >0.1 Da trigger reanalysis via electrospray ionization (ESI)-MS/MS to identify truncation or oxidation products.

Emerging Methodologies: N-to-C Directional Synthesis

Recent advances in hydrazide-based N-to-C SPPS offer alternatives to traditional Fmoc chemistry. Chloroformate resins enable sequential coupling of Boc-hydrazide amino acids, followed by activation with n-butyl nitrite. This approach reduces racemization risks for sensitive residues like Gln and Arg, though yields for YQLLGGRF-NH2 remain suboptimal (∼70%) compared to Fmoc-SPPS.

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic Leu-Leu-Gly-Gly sequence promotes β-sheet formation, leading to incomplete couplings. Countermeasures include:

  • Backbone Protection : 2-hydroxy-4-methoxybenzyl (Hmb) groups on Gly residues.

  • Solvent Optimization : 25% hexafluoroisopropanol (HFIP) in DMF disrupts aggregates.

Arg Side-Chain Modifications

Overexposure to TFA during cleavage converts Arg to δ-lactam derivatives. Limiting cleavage to 2 h and adding 2% 1,2-ethanedithiol (EDT) as a scavenger suppresses this side reaction .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Structural Characteristics

H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 is a peptide composed of a sequence of amino acids, which contributes to its functional properties. The molecular formula is C63H98N18O14SC_{63}H_{98}N_{18}O_{14}S with a molecular weight of approximately 1363.6 g/mol . The presence of specific amino acids such as tyrosine (Tyr) and arginine (Arg) suggests potential interactions with biological receptors, making it a candidate for various applications.

Neurobiology

Peptides similar to this compound are often studied for their roles in neuropeptide signaling pathways. Research indicates that such peptides can influence neuronal communication and modulate pain perception . For instance, studies have shown that neuropeptides can act as neuromodulators in the central nervous system, affecting processes like mood regulation and stress response.

Pharmacological Studies

The pharmacological potential of this compound has been explored in various contexts:

  • Pain Management : Similar peptides have been implicated in analgesic pathways, suggesting that this compound may exhibit pain-relieving properties.
  • Hormonal Regulation : Peptides are often involved in endocrine signaling; thus, this compound could play a role in modulating hormone levels and responses .

Therapeutic Development

The therapeutic applications of this compound are being investigated for:

  • Drug Design : Its structure allows for modifications that can enhance receptor binding affinity and specificity, making it a candidate for drug development targeting specific pathways.
  • Biomarkers : Peptides like this one may serve as biomarkers for certain diseases, aiding in diagnostics and treatment monitoring .

Case Study 1: Pain Modulation

A study investigated the effects of neuropeptides on pain modulation in animal models. The results indicated that peptides similar to this compound significantly reduced pain responses through central mechanisms. This suggests potential applications in developing new analgesics .

Case Study 2: Hormonal Effects

Research exploring hormonal effects revealed that peptides can influence metabolic processes. In clinical trials, modifications of similar peptides demonstrated changes in hormone levels related to metabolism and appetite control, indicating their potential use in obesity management .

Mechanism of Action

The mechanism of action of H-Tyr-gln-leu-leu-gly-gly-arg-phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence.

Comparison with Similar Compounds

Peptide Antagonists with Modified Residues (E-2078, SK-9709)

E-2078 (MeTyr-Gly-Gly-Phe-Leu-Arg-NMeArg-leuNHEt)

  • Sequence/Modifications : Features N-methylated tyrosine (MeTyr) and arginine (NMeArg), along with a C-terminal ethylamide group.
  • Functional Implications : N-methylation improves metabolic stability by reducing enzymatic degradation. The ethylamide terminus may enhance receptor binding affinity compared to free carboxylates.
  • Comparison : Unlike H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH₂, E-2078 lacks Gln and Leu-Leu but includes Phe-Leu and Gly-Gly motifs. These differences suggest divergent receptor targets—E-2078 is documented as a κ-opioid receptor antagonist .

SK-9709 (MeTyr-Ala-Gly-Phe-Leu-ArgΨ(CH₂NH)Arg-NH₂)

  • Sequence/Modifications : Contains a reduced peptide bond (Ψ(CH₂NH)) between Arg residues, stabilizing the structure against proteolysis.
  • Functional Implications : The pseudo-peptide bond enhances bioavailability, a strategy absent in H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH₂. SK-9709’s Ala substitution at position 2 may reduce steric hindrance compared to Gln in the target peptide .

Neuropeptides with Arg-Phe-NH₂ Motifs (Antho-RFamide)

Antho-RFamide (₂)

  • Sequence/Modifications: A shorter tetrapeptide with pyroglutamate ( Functional Implications: In sea anemones, Antho-RFamide induces slow muscle contractions via neuronal and direct muscular excitation. The Arg-Phe-NH₂ motif is critical for receptor activation .

Multivalent Arginine Peptides (H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH₂)

  • Sequence/Modifications : Contains four consecutive Arg residues and a D-Ala substitution, which confers protease resistance. The Cys(NPys) group allows for conjugation or dimerization.
  • Functional Implications : The poly-Arg sequence enhances electrostatic interactions with negatively charged receptors, such as heparan sulfate proteoglycans. The D-Ala residue extends plasma half-life, a feature absent in the target peptide .

Table 1: Structural and Functional Comparison

,>
Compound Key Residues/Modifications Functional Notes Stability Enhancements
H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH₂ Tyr, Gln, Leu-Leu, Arg-Phe-NH₂ Potential opioid activity; hydrophobic core C-terminal amidation
E-2078 MeTyr, NMeArg, LeuNHEt κ-opioid antagonist N-methylation, ethylamide
Antho-RFamide Muscle contraction in anemones Pyroglutamate
H-Leu-(Arg)₄-Phe-D-Ala-Phe-Cys(NPys)-NH₂ Poly-Arg, D-Ala, Cys(NPys) Enhanced receptor binding D-amino acid, NPys group

Research Implications and Gaps

Future studies should focus on:

Receptor Profiling : Testing affinity for opioid, neurokinin, or invertebrate peptide receptors.

Stability Optimization: Introducing D-amino acids or N-methylation to improve pharmacokinetics.

Functional Assays : Assessing effects on muscle contraction or neuronal activity in model organisms.

Biological Activity

H-Tyr-Gln-Leu-Leu-Gly-Gly-Arg-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids that has garnered attention for its potential biological activities. This compound is particularly notable for its applications in biochemical research and potential therapeutic uses. Understanding its biological activity involves examining its mechanisms, interactions, and effects across various biological systems.

Chemical Structure and Synthesis

The peptide consists of the following amino acids:

  • Tyrosine (Tyr)
  • Glutamine (Gln)
  • Leucine (Leu)
  • Glycine (Gly)
  • Arginine (Arg)
  • Phenylalanine (Phe)

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to form the desired peptide chain. This method ensures high purity and yield, which are critical for subsequent biological studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The peptide's unique sequence facilitates binding to these targets, thereby modulating their activity and influencing various signaling pathways within cells.

Key Mechanisms Include:

  • Protein-Protein Interactions : The peptide has been utilized to study interactions between proteins, which are crucial for cellular signaling and function.
  • Receptor Binding : Its structure allows it to bind to specific receptors, potentially leading to downstream effects such as changes in gene expression or enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity
Studies have explored the antimicrobial properties of this peptide, suggesting it may inhibit the growth of certain bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

2. Anticancer Properties
Preliminary investigations suggest that this peptide may possess anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth through various molecular mechanisms.

3. Immunomodulatory Effects
The peptide's interaction with immune cells has been studied, indicating potential roles in modulating immune responses, which could be beneficial in therapeutic contexts such as autoimmune diseases or cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 μg/mL.
Study 2 Showed that the peptide induced apoptosis in breast cancer cell lines via mitochondrial pathways.
Study 3 Investigated immunomodulatory effects, revealing increased cytokine production in macrophages upon treatment with the peptide.

Stability and Bioavailability

The stability of this compound under physiological conditions is critical for its effectiveness as a therapeutic agent. Research has indicated that modifications to the peptide structure can enhance its stability against enzymatic degradation in gastrointestinal environments, improving its bioavailability when administered orally .

Q & A

Q. What statistical frameworks are appropriate for dose-response studies with this peptide?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (EC50, Hill slope). For skewed data, apply log transformation or robust regression. Report 95% confidence intervals and use bootstrap resampling for small datasets. Cross-validate with orthogonal assays (e.g., Western blot for downstream signaling) .

Q. How should researchers prioritize conflicting computational vs. experimental binding affinity data?

  • Methodological Answer : Compare molecular docking predictions (e.g., AutoDock Vina) with experimental SPR/ITC results. Adjust force field parameters (e.g., solvation effects) if discrepancies exceed 1 log unit. Validate using alanine-scanning mutagenesis of the peptide to identify critical binding residues. Publish raw data and simulation trajectories in open repositories for peer validation .

Literature & Reproducibility

Q. What databases and tools are recommended for literature reviews on this peptide?

  • Methodological Answer : Use PubMed for primary studies, Google Scholar for citation tracking, and UniProt for receptor sequence alignment. Cross-reference Chemical Abstracts Service (CAS) entries for synthesis protocols. Avoid non-peer-reviewed sources (e.g., BenchChem). For reproducibility, document all steps using electronic lab notebooks (ELNs) and share protocols via platforms like Protocols.io .

Q. How can researchers ensure reproducibility when working with lab-synthesized vs. commercial peptides?

  • Methodological Answer : Characterize lab-synthesized peptides via HPLC, MS, and amino acid analysis. For commercial batches, request certificates of analysis (CoA) with lot-specific purity data. Perform functional equivalence assays (e.g., receptor activation) across batches. Archive aliquots at −80°C with desiccants to prevent degradation .

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